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molecular formula C19H24N2 B6358243 N,N'-dimesitylformamidine CAS No. 75105-48-5

N,N'-dimesitylformamidine

Cat. No. B6358243
M. Wt: 280.4 g/mol
InChI Key: VSPPKNZKMVKGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08703965B2

Procedure details

Pyridine (2 mL) was added to a round bottom flask charged with N,N′-dimesitylformamidine hydrochloride (0.27 g, 0.85 mmol). The solution was stirred for 5 minutes then diluted with water (10 mL), whereupon crude product precipitated. The precipitate was collected by vacuum filtration, washed with cold hexanes (5 mL) and dried in vacuo to afford N,N′-dimesitylformamidine (0.24 g, 84%) as a colorless powder.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
N,N′-dimesitylformamidine hydrochloride
Quantity
0.27 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.Cl.[C:8]1([CH3:28])[CH:13]=[C:12]([CH3:14])[CH:11]=[C:10]([CH3:15])[C:9]=1[NH:16][CH:17]=[N:18][C:19]1[C:24]([CH3:25])=[CH:23][C:22]([CH3:26])=[CH:21][C:20]=1[CH3:27]>O>[C:20]1([CH3:27])[CH:21]=[C:22]([CH3:26])[CH:23]=[C:24]([CH3:25])[C:19]=1[NH:18][CH:17]=[N:16][C:9]1[C:8]([CH3:28])=[CH:13][C:12]([CH3:14])=[CH:11][C:10]=1[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
N,N′-dimesitylformamidine hydrochloride
Quantity
0.27 g
Type
reactant
Smiles
Cl.C1(=C(C(=CC(=C1)C)C)NC=NC1=C(C=C(C=C1C)C)C)C
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with cold hexanes (5 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(=C(C(=CC(=C1)C)C)NC=NC1=C(C=C(C=C1C)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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